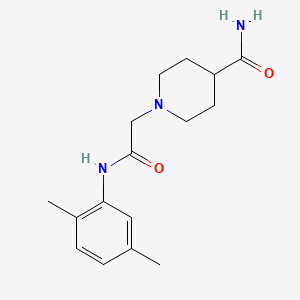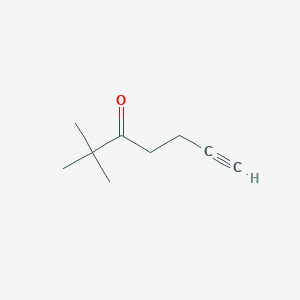
1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge . This compound is used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied. A series of novel piperidine-4-carboxamide derivatives have been synthesized and characterized using various spectral techniques . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” is characterized by a six-membered ring containing five methylene bridges and one amine bridge . The compound also contains a 2,5-dimethylanilino group and a 2-oxoethyl group .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions of “1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” are not mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Optimization of Chemical Functionalities for CB1 Receptor Modulation
Research demonstrates the structural requirements of indole-2-carboxamides for allosteric modulation of the CB1 receptor, indicating the critical nature of chain length, electron withdrawing groups, and amino substituents on binding affinity and cooperativity. A potent CB1 allosteric modulator was identified, showing significant implications for therapeutic applications targeting the cannabinoid receptor system (Khurana et al., 2014).
Synthesis and Applications of Polyamides
Studies on the synthesis of polyamides containing nucleobases like theophylline and thymine have led to the creation of polymers with potential applications in biotechnology and materials science. These polyamides show unique solubility properties and molecular weights, suggesting their utility in diverse scientific and industrial contexts (Hattori & Kinoshita, 1979).
Development of Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized, exhibiting COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings highlight the potential for developing new therapeutic agents based on these chemical frameworks (Abu‐Hashem et al., 2020).
Constrained Analogues of Tocainide
The design and synthesis of conformationally restricted analogues of tocainide as skeletal muscle sodium channel blockers underscore the potential of these compounds in developing antimyotonic agents. These studies contribute to the understanding of molecular design principles for enhancing drug efficacy and specificity (Catalano et al., 2008).
Wirkmechanismus
The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-3-4-12(2)14(9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGCZGGAKDLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2823708.png)
![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823714.png)
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)

![4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2823719.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823721.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
![6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2823724.png)
![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)
